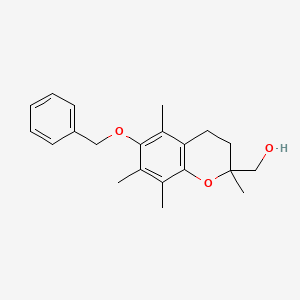

(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol

Description

(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol is a chroman derivative featuring a benzyl ether group at the 6-position and a hydroxymethyl substituent at the 2-position. This compound serves as a key intermediate in synthesizing natural antioxidants like α-tocopherol (vitamin E) and α-tocotrienol, as demonstrated by its biotransformation using Rhodococcus sp. USPTU-21 . Its structure combines lipophilic (tetramethylchroman core, benzyl ether) and polar (hydroxymethyl) moieties, making it relevant for studies on antioxidant mechanisms and drug design.

Properties

IUPAC Name |

(2,5,7,8-tetramethyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14-15(2)20-18(10-11-21(4,13-22)24-20)16(3)19(14)23-12-17-8-6-5-7-9-17/h5-9,22H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBGJYNVSHBNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CO)C)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of a chroman derivative with benzyl bromide in the presence of a base, followed by the introduction of the methanol group through a reduction reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce benzyl alcohol derivatives.

Scientific Research Applications

Antioxidant Properties

One of the primary applications of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol is its role as an antioxidant. Research indicates that compounds with similar structures can protect cells from oxidative stress. For instance, studies have shown that antioxidants can prevent cellular damage caused by reactive oxygen species (ROS), which are implicated in various age-related diseases such as Alzheimer's and macular degeneration .

Case Study: Neuroprotection

A study evaluated the neuroprotective effects of antioxidants on human retinal pigmented epithelial cells. The results indicated that compounds with a similar chroman structure significantly preserved cell viability under oxidative stress conditions induced by hydrogen peroxide . This suggests potential applications in preventing neurodegenerative diseases.

Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in several health conditions:

- Cardiovascular Health : Research suggests that antioxidants may play a role in reducing cardiovascular diseases by mitigating oxidative stress and inflammation .

- Cancer Research : Preliminary studies indicate that antioxidants can inhibit cancer cell proliferation and induce apoptosis in malignant cells. This is particularly relevant in the context of chemoprevention strategies .

Material Science

In material science, (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol has potential applications due to its chemical stability and antioxidant properties. It can be used in the formulation of polymers and coatings that require enhanced durability against oxidative degradation.

Table 1: Comparison of Antioxidant Efficacy

| Compound | IC50 (µM) | Application Area |

|---|---|---|

| (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol | TBD | Neuroprotection |

| Trolox | 10 | Cardiovascular Health |

| Vitamin E | 15 | Cancer Prevention |

Synthesis and Chemical Properties

The synthesis of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol involves several steps starting from commercially available precursors. The compound features a benzyloxy group which enhances its lipophilicity and overall stability.

Mechanism of Action

The mechanism of action of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which may influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the tetramethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chroman Derivatives

Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid)

- Structural Difference : Trolox replaces the benzyl ether and hydroxymethyl groups with a hydroxyl group (6-position) and a carboxylic acid (2-position) .

- Functional Impact: Antioxidant Activity: Trolox is a water-soluble vitamin E analog widely used as a standard in antioxidant assays (e.g., DPPH, ABTS). Its carboxylic acid group enhances polarity, improving solubility in aqueous systems compared to the more lipophilic benzyloxy derivative . Mechanism: Trolox donates hydrogen atoms to radicals via its phenolic hydroxyl group, while the hydroxymethyl group in (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol may participate in radical scavenging through alternative pathways .

(6-((2-Methoxyethoxy)methoxy)-2,5,7,8-tetramethylchroman-2-yl)methanol (Compound 27)

- Structural Difference : A methoxyethoxy methoxy group replaces the benzyl ether at the 6-position .

- Functional Impact: Solubility: The hydrophilic methoxyethoxy group enhances solubility in polar solvents compared to the benzyl ether. Applications: Used in NO-donor phenolic hybrids for dual antioxidant and vasodilatory effects, contrasting with the single-function intermediate role of the benzyloxy derivative .

Modified Chroman Derivatives

tert-Butyldimethylsilyl (TBS)-Protected Derivatives

- Example : (S,E)-7-(6-(6-(tert-Butyldimethylsilyloxy)-2,5,7,8-tetramethylchroman-2-yl)hex-5-enyl)-BODIPY .

- Structural Difference : A TBS group protects the hydroxyl at the 6-position.

- Functional Impact: Stability: The TBS group increases stability against oxidation, making these derivatives suitable for fluorescent labeling in biological studies . Applications: Used in synthesizing fluorescent vitamin E analogs, unlike the non-fluorescent benzyloxy derivative .

Benzoxazine Hybrids

- Example: (4-(4-Methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol .

- Structural Difference : A benzoxazine ring replaces the chroman core.

- Functional Impact :

Prodrugs and Functionalized Derivatives

Acetate Derivatives

- Example: 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethylchroman-6-yl acetate .

- Structural Difference : An acetoxy group replaces the hydroxymethyl at the 6-position.

- Functional Impact: Prodrug Potential: The acetate group improves membrane permeability, enabling hydrolysis to the active hydroxyl form in vivo .

Key Comparative Data

Table 1: Structural and Functional Comparison

Biological Activity

(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol is a synthetic compound derived from the chroman family, which is known for its diverse biological activities. This compound is particularly noted for its antioxidant properties and potential therapeutic applications in various health conditions. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol is , with a molecular weight of 262.35 g/mol. Its structure features a chroman core substituted with a benzyloxy group and a hydroxymethyl group, which contribute to its biological properties.

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant capability. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

Research Findings:

- Studies have demonstrated that compounds with similar structures exhibit strong radical-scavenging activities. For instance, a study on related tetramethylchroman derivatives reported effective scavenging of DPPH radicals, indicating potential applications in preventing oxidative stress-related diseases .

- The antioxidant activity can be quantitatively assessed using methods like DPPH and ABTS assays. For example, Trolox equivalent antioxidant capacity (TEAC) assays have shown promising results for similar chroman derivatives .

Antimicrobial Activity

The antimicrobial properties of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol have also been explored. Antimicrobial agents are essential in combating infections caused by bacteria and fungi.

Case Studies:

- In vitro studies have indicated that certain chroman derivatives exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported were as low as 62.5 µg/mL for specific isolates .

- The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol against cancer cell lines have been investigated.

Research Findings:

- Preliminary studies show that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms. For example, derivatives have been tested against HeLa cells with IC50 values indicating moderate cytotoxicity .

- Further investigation into the signaling pathways affected by this compound could elucidate its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol, and what key reagents are involved?

The compound is synthesized via reduction of its ester precursor. A representative method involves treating the chroman-2-carboxylic acid methyl ester with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in benzene at controlled temperatures (<20°C). Post-reduction, the product is isolated via ether extraction, followed by trituration with petroleum ether and vacuum drying to yield the alcohol . Alternative protocols may use lithium aluminum hydride (LiAlH₄) or other reducing agents, though Red-Al® offers superior selectivity for ester-to-alcohol conversion without over-reduction .

Q. How is the structural integrity of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol validated?

Key characterization methods include:

- IR spectroscopy : Confirms the presence of hydroxyl (3550 cm⁻¹) and benzyl ether (~1250 cm⁻¹) groups .

- Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/O percentages (e.g., C: 77.61% vs. 77.16% observed) .

- NMR : ¹H and ¹³C NMR resolve the chroman ring protons (δ 1.2–2.8 ppm for methyl groups) and benzyloxy aromatic signals (δ 6.8–7.4 ppm) .

Q. What is the role of the benzyloxy group in this compound’s stability and reactivity?

The benzyloxy group acts as a protecting group for the hydroxyl moiety during synthesis, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). Its removal under hydrogenolysis (H₂/Pd-C) or acidic conditions enables further functionalization of the chroman core .

Advanced Research Questions

Q. How does stereochemistry influence the biological or physicochemical properties of this compound?

The chroman-2-yl methanol derivative exhibits chirality due to the C2 stereocenter. For example, the (S)-enantiomer ([α]²⁵_D = -16.21°) may show distinct interactions with chiral biomolecules (e.g., enzymes or receptors) compared to the (R)-form. Enantiomeric resolution via chiral HPLC or asymmetric synthesis is critical for structure-activity relationship (SAR) studies .

Q. What experimental design considerations are critical for optimizing reduction steps in its synthesis?

- Temperature control : Maintaining <20°C during Red-Al® addition prevents exothermic side reactions.

- Stoichiometry : A 1.2–1.5 molar excess of Red-Al® ensures complete ester conversion.

- Workup : Quenching with ice-cold NaOH minimizes hydrolysis of the sensitive benzyl ether .

Q. How can researchers resolve contradictions in purity data from different purification methods?

Discrepancies may arise from:

- Trituration vs. column chromatography : Trituration (e.g., with petroleum ether) removes non-polar impurities but may retain polar byproducts. Column chromatography (silica gel, hexane/EtOAc) offers higher resolution but risks compound degradation. Cross-validate purity via HPLC-UV/ELSD and mass spectrometry .

- Crystallization solvents : Polar solvents (e.g., MeOH) may co-crystallize impurities; iterative recrystallization or mixed-solvent systems improve purity .

Q. What strategies enable derivatization of the hydroxymethyl group for advanced applications?

The primary alcohol can be converted to:

- Mesylates : Reaction with methanesulfonyl chloride (MsCl) in pyridine yields a mesylate intermediate (e.g., compound 37 in ), enabling nucleophilic substitution (e.g., with amines or thiols) .

- Esters : Acylation with activated carboxylic acids (e.g., using DCC/DMAP) introduces lipophilic moieties for pharmacokinetic optimization .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Chroman Methanol Derivatives

| Parameter | Condition/Value | Reference |

|---|---|---|

| Reducing Agent | Sodium bis(2-methoxyethoxy)aluminum hydride | |

| Reaction Temperature | <20°C | |

| Yield | 78.7% | |

| Purification Method | Trituration (petroleum ether) |

Q. Table 2. Analytical Benchmarks for Structural Validation

| Technique | Critical Data Points | Reference |

|---|---|---|

| IR Spectroscopy | 3550 cm⁻¹ (OH stretch) | |

| ¹H NMR | δ 1.2–2.8 ppm (methyl groups) | |

| Elemental Analysis | C: 77.61%, H: 8.29% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.